An In-depth Technical Guide to Boc-Lys(Fmoc)-OH: Properties, Protocols, and Applications in Peptide Synthesis
An In-depth Technical Guide to Boc-Lys(Fmoc)-OH: Properties, Protocols, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nα-Boc-Nε-Fmoc-L-lysine, commonly referred to as Boc-Lys(Fmoc)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protecting group strategy, employing the acid-labile tert-butoxycarbonyl (Boc) group for the α-amino group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the ε-amino group of the lysine side chain, provides researchers with exceptional control and flexibility in the synthesis of complex peptides. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Boc-Lys(Fmoc)-OH.
Core Chemical and Physical Properties
Boc-Lys(Fmoc)-OH is a white to off-white crystalline powder. Its dual-protection scheme is central to its utility, allowing for selective deprotection and modification at either the N-terminus or the lysine side chain. The stability of the Fmoc group under acidic conditions and the Boc group under basic conditions is the lynchpin of its orthogonal nature.
| Property | Value |
| CAS Number | 71989-26-9 |
| Molecular Formula | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 468.54 g/mol |
| Melting Point | 130-135 °C (with decomposition)[1][2] |
| Appearance | White to off-white powder[3] |
| Solubility | Soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4][5] Slightly soluble in water.[1] |
| Storage | Store in a cool, dry place, typically at 2-8°C, protected from light and moisture.[6][7] For long-term storage as a powder, -20°C is recommended.[8][9] |
| Stability | The Fmoc group is stable in acidic conditions but is readily cleaved by bases like piperidine.[4][10] The Boc group is stable in basic conditions but is cleaved by strong acids such as trifluoroacetic acid (TFA).[4][10] |
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
The following protocols provide a generalized framework for the use of Boc-Lys(Fmoc)-OH in Fmoc-based SPPS. Specific reaction times and reagent equivalents may need to be optimized based on the peptide sequence and the resin used.
Resin Preparation and Swelling
Before the first amino acid is coupled, the solid support (e.g., Wang resin, Rink amide resin) must be swelled to ensure optimal reaction kinetics.
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, typically dimethylformamide (DMF), to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the solvent.
-
N-terminal Fmoc Group Deprotection
This step is performed to deprotect the α-amino group of the resin-bound amino acid, making it available for coupling with the next amino acid in the sequence.
-
Reagents:
-
20% (v/v) piperidine in DMF.
-
-
Procedure:
-
Add the 20% piperidine solution to the swelled resin.
-
Agitate the mixture at room temperature for a short initial period (e.g., 2-5 minutes).
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine solution and agitate for an additional 5-10 minutes to ensure complete deprotection.[4]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (typically 3-5 times) to remove all traces of piperidine.
-
Coupling of Boc-Lys(Fmoc)-OH
Once the N-terminus of the growing peptide chain is deprotected, Boc-Lys(Fmoc)-OH can be activated and coupled.
-
Reagents:
-
Boc-Lys(Fmoc)-OH (typically 3-5 equivalents relative to the resin substitution).
-
An activating agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (typically slightly less than the amino acid equivalent).
-
A base, such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid).
-
DMF as the solvent.
-
-
Procedure:
-
In a separate vial, dissolve Boc-Lys(Fmoc)-OH and the activating agent in DMF.
-
Add DIPEA to the solution to activate the carboxylic acid. This is often indicated by a color change.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours, or until a coupling completion test (such as the Kaiser test) is negative, indicating that all free primary amines have reacted.
-
Drain the coupling solution and wash the resin thoroughly with DMF.
-
Final Cleavage and Side-Chain Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Boc group on lysine, are removed.
-
Reagents:
-
A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Scavengers are crucial to prevent side reactions with sensitive amino acids.
-
-
Procedure:
-
Wash the peptide-resin with a solvent like dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Add the cold TFA cleavage cocktail to the dried resin in a well-ventilated fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin to collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the peptide from the combined filtrate by adding a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA.
-
Dry the crude peptide under vacuum. Further purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical structure of Boc-Lys(Fmoc)-OH.
Caption: SPPS workflow using Boc-Lys(Fmoc)-OH.
Caption: Orthogonal deprotection of Boc-Lys(Fmoc)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
